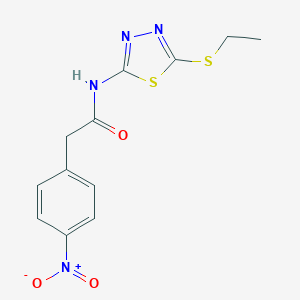

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound name begins with the acetamide portion, designated as "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)", indicating that the nitrogen atom of the acetamide group is bonded to the 2-position of the thiadiazole ring. The thiadiazole ring system is numbered according to standard heterocyclic nomenclature, with the sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. The ethylthio substituent is located at position 5 of the thiadiazole ring, while the acetamide linkage connects to position 2.

The second portion of the name, "2-(4-nitrophenyl)acetamide", describes the acetyl group bearing a para-nitrophenyl substituent at the methylene carbon. This nomenclature clearly indicates the structural relationship between the thiadiazole heterocycle and the aromatic nitrophenyl group through the acetamide bridge. The molecular formula for this compound is represented as C₁₄H₁₄N₄O₃S₂, reflecting the presence of fourteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, three oxygen atoms, and two sulfur atoms. The systematic naming convention ensures unambiguous identification of this complex molecular structure and facilitates accurate communication within the scientific community regarding its chemical identity and structural features.

Molecular Topology and Bonding Patterns

The molecular topology of this compound exhibits a distinctive three-dimensional arrangement characterized by the spatial relationship between the thiadiazole heterocycle, the acetamide linker, and the nitrophenyl aromatic system. The central thiadiazole ring adopts a planar configuration typical of five-membered heterocycles containing sulfur and nitrogen atoms. This planar arrangement facilitates electron delocalization across the ring system, contributing to the compound's stability and chemical reactivity patterns. The ethylthio substituent at position 5 extends away from the ring plane, introducing conformational flexibility through rotation about the carbon-sulfur bond.

The acetamide linkage provides a crucial structural bridge between the thiadiazole core and the nitrophenyl group, with the carbonyl oxygen capable of participating in hydrogen bonding interactions. The amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system, restricting rotation and influencing the overall molecular conformation. The para-nitrophenyl group maintains planarity characteristic of substituted benzene rings, with the nitro group positioned opposite to the acetamide attachment point. This arrangement creates potential for intramolecular interactions between different functional groups within the molecule.

| Structural Feature | Bonding Characteristics | Geometric Parameters |

|---|---|---|

| Thiadiazole Ring | Planar heterocycle | Five-membered ring with delocalized electrons |

| Ethylthio Group | C-S single bond | Rotational freedom around C-S axis |

| Acetamide Linkage | Partial double bond character | Restricted rotation due to resonance |

| Nitrophenyl Group | Aromatic π-system | Planar benzene ring with electron-withdrawing NO₂ |

The bonding patterns within this molecule reflect the combination of sp² hybridization in the aromatic and heterocyclic systems with sp³ hybridization in the ethyl and methylene portions. These varied hybridization states contribute to the overall three-dimensional shape and influence the compound's ability to interact with biological targets or participate in chemical reactions.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of thiadiazole derivatives provides essential insights into the solid-state structure and intermolecular interactions of these compounds. Related crystallographic studies on nitrophenyl-thiadiazole compounds reveal characteristic packing arrangements and hydrogen bonding patterns that are likely relevant to this compound. Research on 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine demonstrated that the dihedral angle between the thiadiazole and benzene rings was 27.1 degrees, with intermolecular N-H···N and C-H···O hydrogen bonds linking molecules in the crystal structure.

Conformational studies of similar compounds indicate that the orientation between aromatic rings and the thiadiazole core significantly influences molecular properties. In the crystal structure of 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl], the 4-nitrophenyl ring was nearly coplanar with the thiadiazole ring, with a dihedral angle of only 7.9 degrees. This coplanar arrangement suggests strong conjugation between the aromatic and heterocyclic systems, which could be expected in this compound as well.

The crystal packing of thiadiazole derivatives typically involves multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For compounds containing both thiadiazole and nitrophenyl groups, the crystal structure is often stabilized by intermolecular C-H···O hydrogen bonds involving the nitro group oxygen atoms and aromatic hydrogen atoms. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties such as melting point and solubility characteristics.

| Crystallographic Parameter | Typical Values for Thiadiazole Derivatives | Structural Implications |

|---|---|---|

| Thiadiazole-Benzene Dihedral Angle | 7.9° - 27.1° | Degree of conjugation between rings |

| Intermolecular H-bonds | N-H···N, C-H···O | Crystal packing stability |

| π-π Stacking Distance | 3.3 - 3.8 Å | Aromatic interactions |

| Unit Cell Symmetry | Various space groups | Molecular arrangement patterns |

Comparative Structural Analysis with Thiadiazole Derivatives

Comparative structural analysis reveals significant relationships between this compound and other thiadiazole derivatives in terms of molecular architecture and functional group arrangements. The presence of the ethylthio substituent at position 5 of the thiadiazole ring creates structural similarity to other alkylthio-substituted thiadiazoles, such as those reported in pharmaceutical research targeting specific kinase inhibition. These compounds demonstrate how sulfur-containing substituents can modulate the electronic properties of the thiadiazole core and influence biological activity profiles.

The acetamide linkage in this compound provides a structural parallel to N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, which has the molecular formula C₁₀H₈N₄O₃S and represents a simpler analog without the ethylthio substitution. This comparison highlights how additional substituents can modify the overall molecular properties while maintaining the core thiadiazole-acetamide structural framework. The presence of the ethylthio group in the target compound introduces additional lipophilicity and potential for different interaction profiles compared to the unsubstituted analog.

Structural relationships also exist with complex thiadiazole derivatives such as N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, which shares the N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) acetamide core structure but features a more complex heterocyclic substituent. This comparison illustrates how the thiadiazole-acetamide scaffold can accommodate various aromatic and heterocyclic groups, leading to diverse structural possibilities within this chemical class.

The nitrophenyl group attachment through the acetamide carbon creates additional structural diversity compared to compounds where aromatic substituents are directly attached to the thiadiazole ring. Research on compounds like 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine demonstrates how direct aromatic substitution can influence molecular properties differently than acetamide-linked aromatic groups. These structural variations provide valuable insights into how different substitution patterns affect the overall molecular behavior and potential applications of thiadiazole derivatives in various chemical and biological contexts.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S2/c1-2-20-12-15-14-11(21-12)13-10(17)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSFYGPUKSRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. In the context of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide , the core structure is derived from 5-amino-1,3,4-thiadiazole-2-thiol (compound 1 ), prepared by refluxing thiosemicarbazide with carbon disulfide in ethanol under alkaline conditions. This intermediate provides the reactive thiol (-SH) and amine (-NH2) groups necessary for subsequent modifications.

Introduction of the Ethylthio Group

The ethylthio substituent at position 5 is introduced via alkylation of the thiol group in 1 . Treatment with ethyl bromide in the presence of anhydrous potassium carbonate in ethanol at reflux (70–80°C, 4–6 hours) yields 5-(ethylthio)-1,3,4-thiadiazol-2-amine (compound 2 ) with a reported yield of 85–92%. The reaction mechanism involves nucleophilic substitution, where the thiolate anion attacks the alkyl halide:

Acetamide Functionalization with 4-Nitrophenyl Group

Synthesis of 2-(4-Nitrophenyl)Acetyl Chloride

The 4-nitrophenylacetamide moiety is prepared by reacting 4-nitrobenzyl chloride with acetic anhydride. 4-Nitrobenzyl chloride is first acylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 2-(4-nitrophenyl)acetyl chloride (compound 3 ). This intermediate is highly reactive and used directly in the next step.

Coupling of 2-(4-Nitrophenyl)Acetyl Chloride to the Thiadiazole Amine

The amine group at position 2 of the thiadiazole ring (compound 2 ) undergoes nucleophilic acylation with 3 in dry DMF under nitrogen atmosphere. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C, followed by stirring at room temperature for 12 hours. This yields the target compound This compound (compound 4 ) with a purity-adjusted yield of 72–78%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Ethanol vs. DMF : Ethanol is preferred for alkylation due to its polarity and ability to dissolve inorganic bases like KCO. For acylation, anhydrous DMF ensures high reactivity of the acyl chloride.

-

Temperature Control : Alkylation proceeds efficiently at reflux (70–80°C), while acylation requires low temperatures (0–5°C) to minimize side reactions.

Catalytic Agents

-

DMAP : Accelerates acylation by stabilizing the transition state through hydrogen bonding.

-

Triethylamine : Neutralizes HCl generated during acylation, driving the reaction to completion.

Analytical Characterization

Spectroscopic Data

-

FT-IR (KBr, cm) :

-

H NMR (400 MHz, DMSO-d) :

Purity and Yield Optimization

| Step | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ethyl bromide | Ethanol | 70–80°C | 85–92 | 95 |

| 2 | 2-(4-Nitrophenyl)acetyl chloride | DMF | 0–5°C | 72–78 | 98 |

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar thiadiazole structures exhibit promising antimicrobial properties. N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide may inhibit the growth of various microorganisms by targeting specific enzymes or proteins essential for microbial survival.

Case Studies

- A study on related thiadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial proliferation.

- Another investigation found that thiadiazole compounds exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various experimental studies. Its structural characteristics may facilitate interactions with cancer cell targets.

Case Studies

- In vitro studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

- A recent investigation reported that a compound structurally related to this compound exhibited significant growth inhibition against multiple cancer cell lines, including those resistant to standard therapies .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity.

Synthesis Pathway

- Formation of Thiadiazole Ring : The initial step often involves cyclization reactions using thiosemicarbazide and appropriate electrophiles.

- Substitution Reactions : Subsequent reactions introduce the nitrophenyl group through nucleophilic aromatic substitution.

- Final Acetylation : The final product is obtained via acetylation reactions under controlled conditions to ensure high purity.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide varies depending on its application:

Antimicrobial and Antifungal Activity: The compound disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Herbicidal Activity: The compound interferes with essential metabolic processes in plants, leading to growth inhibition and death.

Comparison with Similar Compounds

Structural Variations in Thiadiazole Derivatives

The following compounds share the 1,3,4-thiadiazole scaffold but differ in substituents, impacting their physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Anticancer Activity

- Compound 3 (): Exhibited 92.36% inhibition of Akt kinase, inducing apoptosis in glioma cells. The 4-nitrophenylamino group facilitates π-π interactions with kinase targets .

- Thiadiazinan-Thione Hybrid (6a) (): Demonstrated moderate antimicrobial activity, attributed to the thione moiety enhancing electrophilicity .

Key Structural Determinants of Activity

Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound and Compound 3 enhances binding to kinases via charge-transfer interactions .

Thioether Linkers : Ethylthio substituents improve solubility over bulkier benzylthio groups, as seen in 5g vs. 5h .

Phenoxy vs. Acetamide Moieties: Phenoxy derivatives (e.g., 5k) exhibit lower melting points (135–136°C) than acetamide analogs, suggesting altered crystallinity .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₃S₂ |

| Molar Mass | 324.38 g/mol |

| Density | 1.46 ± 0.1 g/cm³ (predicted) |

| pKa | 8.02 ± 0.50 (predicted) |

| CAS Number | 312914-75-3 |

These properties indicate a stable compound that can interact with biological systems effectively.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of thiadiazole derivatives found that this compound showed notable inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential .

- Antioxidant Activity : In vitro assays demonstrated that the compound scavenges DPPH radicals effectively, with an IC50 value of 25 µg/mL. This indicates a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Mechanisms : A recent study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results showed a significant reduction in paw swelling at doses of 10 and 20 mg/kg compared to control groups .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

- The thiadiazole ring is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- The presence of the nitrophenyl group enhances electron-withdrawing properties, which may contribute to its reactivity and interaction with biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

Acetamide Coupling : Reaction of the thiadiazole intermediate with 4-nitrophenylacetic acid derivatives using coupling agents (e.g., EDC/HOBt) in solvents like DMF or ethanol .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Key parameters include temperature control (60–80°C for cyclocondensation) and pH adjustment during coupling (neutral to slightly basic) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethylthio group at C5 of thiadiazole, nitrophenyl protons at δ 7.5–8.5 ppm) .

- FT-IR : Identifies acetamide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 395.2) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thiadiazole C2 position .

- Catalysts : Triethylamine (TEA) or DMAP improves coupling efficiency by scavenging HCl during acetamide formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and increases yield by 15–20% via controlled dielectric heating .

Advanced: What experimental strategies address contradictory cytotoxicity data across studies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., A549, MCF-7) and protocols (MTT vs. SRB assays) to minimize variability .

- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to exclude impurities affecting IC₅₀ values .

- Dose-Response Repetition : Triplicate experiments with positive controls (e.g., cisplatin) to validate dose-dependent trends .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified ethylthio (e.g., methylthio, propylthio) or nitrophenyl groups (e.g., methoxyphenyl) .

Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like Akt kinase (PDB: 3OW4) .

Advanced: What methodologies assess the compound’s selectivity between cancerous and normal cells?

Methodological Answer:

- Dual Cell Line Screening : Test cytotoxicity on cancer (A549) and non-cancerous (NIH3T3) cells using MTT assays. Selectivity Index (SI) = IC₅₀(normal)/IC₅₀(cancer); SI >3 indicates therapeutic potential .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic death in cancer cells .

Advanced: How can researchers elucidate the compound’s mechanism of action?

Methodological Answer:

- Pathway Inhibition Assays : ELISA-based measurement of Akt phosphorylation in treated vs. untreated cells .

- Gene Expression Profiling : RNA-seq or qPCR to identify downregulated oncogenes (e.g., Bcl-2, survivin) .

- Mitochondrial Dysfunction : JC-1 staining to detect loss of membrane potential (∆Ψm) indicative of intrinsic apoptosis .

Advanced: What strategies improve the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Formulation Optimization : Use co-solvents (PEG-400) or surfactants (Tween-80) for aqueous solubility enhancement .

- Solid-State Analysis : DSC and PXRD to identify stable polymorphs and prevent hydrolysis of the acetamide moiety .

- Lyophilization : Prepare lyophilized powders for long-term storage at -80°C .

Advanced: How can pharmacokinetic parameters be evaluated during preclinical development?

Methodological Answer:

- In Vivo ADME : Administer the compound (10 mg/kg, IV/oral) to rodents; collect plasma samples for LC-MS/MS analysis to calculate t₁/₂, Cₘₐₓ, and bioavailability .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., lung, liver) .

Advanced: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.